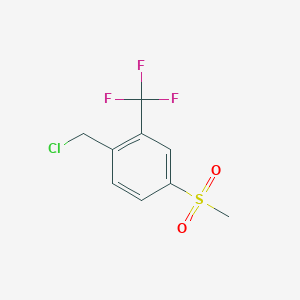

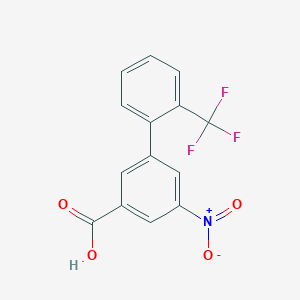

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

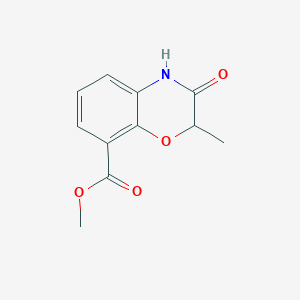

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F3NO4. It has a molecular weight of 311.21 g/mol. It is a derivative of benzoic acid, which is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

科学的研究の応用

Application 1: Antimicrobial Activity

- Summary of the Application : 5-Trifluoromethyl-2-formyl phenylboronic acid, a compound similar to the one you mentioned, has been synthesized and studied for its antimicrobial properties .

- Methods of Application : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .

- Results or Outcomes : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

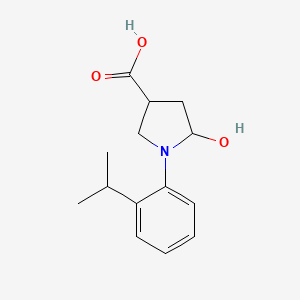

Application 2: Inflammation Activation

- Summary of the Application : 5-Nitro-2-(3-phenylpropylamino) benzoic acid, a significant chlorine channel blocker and an agonist of G protein-coupled receptor 35, has been studied for its role in macrophage inflammation activation .

- Methods of Application : Cells were pre-treated with different drugs and then treated with Lipopolysaccharide for 4 hours. Proteins were resolved by the SDS page and analyzed by immunoblotting using antibodies .

- Results or Outcomes : The compound was found to enhance the inflammatory response of macrophages, suggesting that G protein-coupled receptor 35 activations may promote inflammatory response and aggravate clinical diseases including bacterial infection .

特性

IUPAC Name |

3-nitro-5-[2-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)18(21)22/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSBJZPHIZCBPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691134 |

Source

|

| Record name | 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid | |

CAS RN |

1261888-16-7 |

Source

|

| Record name | 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

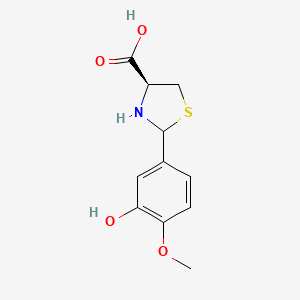

![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)

acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)